Riociguat Impurity I

Pharmaceutical analysis Reference standards Impurity profiling

Substituting non-certified Riociguat impurities risks HPLC misidentification and regulatory rejection. This certified reference standard is precisely EP Impurity C (methyl carbamate, N-methylated, MW 436.44), not the desmethyl analog (MW 422.42). - Validates specificity/linearity per ICH Q2(R1) for ANDA submissions - Quantifies EP Impurity C in Adempas batch release & stability studies - COA with HPLC ≥95%, NMR/MS confirmation included

Molecular Formula C21H21FN8O2
Molecular Weight 436.4 g/mol
CAS No. 2920299-23-4
Cat. No. B15354456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiociguat Impurity I
CAS2920299-23-4
Molecular FormulaC21H21FN8O2
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC(=C1N(C)C(=O)OC)N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F
InChIInChI=1S/C21H21FN8O2/c1-24-19-16(29(2)21(31)32-3)17(23)26-18(27-19)15-13-8-6-10-25-20(13)30(28-15)11-12-7-4-5-9-14(12)22/h4-10H,11H2,1-3H3,(H3,23,24,26,27)
InChIKeyOBWMMEFKCYXMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview: Riociguat Impurity I (EP Impurity C)


Riociguat Impurity I, also designated as EP Impurity C and chemically named methyl (4-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)(methyl)carbamate, is a specified related substance of the sGC stimulator Riociguat (Adempas) [1]. With a molecular formula of C21H21FN8O2 and a molecular weight of 436.44 g/mol, this impurity is characterized by an N-methyl substitution at a key amine position on the pyrimidine ring, distinguishing it from both the parent API and other known impurities . This compound is primarily utilized as a certified reference standard for analytical method development, validation, and quality control (QC) applications in accordance with pharmacopoeial monographs (USP/EP) for the commercial production and regulatory filing of Riociguat drug substances and products [1].

1 Certified pharmacopoeial impurity reference standard (EP Impurity C)
2 Supports HPLC/UPLC method development and validation workflows
3 May support ANDA regulatory filing and QC release testing

Riociguat Impurity I: Structural & Regulatory Specificity


Procurement of a 'Riociguat impurity' reference standard without explicit verification of its specific structural identity and pharmacopoeial designation introduces significant risk of analytical failure and regulatory non-compliance. Riociguat Impurity I is not a generic or interchangeable compound; it is a precisely defined chemical entity resulting from N-methylation of Riociguat, which yields a molecular weight of 436.44 g/mol, a key differentiator from the desmethyl analog EP Impurity A (MW 422.42 g/mol) or the parent API (MW 422.42 g/mol) . Its designation as EP Impurity C and USP Related Compound C means it is the target analyte for specific impurity tests detailed in official monographs [1]. Substituting this compound with a structurally similar analog (e.g., EP Impurity A, Impurity 6/Des Formyl, or other positional isomers) will result in incorrect retention time (RT) and relative retention time (RRT) in HPLC methods, leading to misidentification, failed system suitability tests, and potentially inaccurate quantification of impurities in drug product release testing, thereby jeopardizing ANDA filings and commercial batch approvals [2].

Target
Riociguat Impurity I (EP Impurity C), M.W. 436.44 g/mol, N-methyl substituted
Substitute
Desmethyl analog EP Impurity A (M.W. 422.42 g/mol) or other positional isomers
Risk
Molecular weight difference alters chromatographic retention (RRT), risking misidentification and failed system suitability.
Risk
Using an incorrect impurity standard may invalidate method specificity and compromise ANDA acceptance.

Quantitative Evidence for Riociguat Impurity I


Structural Differentiation from EP Impurity A

The fundamental basis for selecting Riociguat Impurity I over its closest analog, EP Impurity A (N-Desmethyl Riociguat), is its distinct molecular structure and, consequently, its unique chemical identity. Riociguat Impurity I is specifically N-methylated at the pyrimidine ring's amine group, whereas EP Impurity A lacks this methyl group. This structural variation is confirmed by mass spectrometry and is essential for accurate identification in analytical methods.

Structural Identity
Data to verify
M.W. 436.44 vs 422.42 g/mol, Δ +14.02 (N-methyl)
Supports unique chromatographic retention for accurate peak assignment.
Differentiation from desmethyl analog confirmed by mass spectrometry.
Pharmaceutical analysis Reference standards Impurity profiling

Regulatory Designation: EP Impurity C / USP Related Compound C

This compound is explicitly designated as EP Impurity C and USP Related Compound C in official pharmacopoeial monographs. This designation distinguishes it from other known impurities such as EP Impurity A, EP Impurity D, and EP Impurity F, each of which is a separate, structurally defined compound with its own unique CAS number and regulatory acceptance criteria. [1]

Regulatory Designation
Class-level inference
Explicitly designated EP Impurity C / USP Related Compound C
Specified in EP/USP monographs for impurity testing and method specificity.
Categorical difference from EP Impurity A, D, F.
Pharmaceutical analysis Regulatory compliance Reference standards

HPLC Method Development and Critical Peak Separation

In the development of robust RP-HPLC methods for Riociguat tablets, the separation of the 'critical peak pair' is a key performance metric. While the specific identities of the four impurities in the cited study are not disclosed, the methodology highlights that impurity standards like Riociguat Impurity I are essential for establishing resolution (Rs) and relative retention times (RRT) between closely eluting compounds. The optimized method using an Xterra RP18 column achieved reliable separation for all impurities, a validation that is only possible with the correct, individually characterized reference standards. [1]

HPLC Method Fit
Supporting evidence
Critical peak pair resolution on Xterra RP18 column, 34% ACN / 66% 15 mM NH4OAc pH 5.5, 210 nm
Supports method validation when used as RRT reference for impurity C.
AQbD-optimized RP-HPLC method for Riociguat tablets.
Analytical method development HPLC AQbD

Genotoxic Impurity Control Strategy

Patents describing the synthesis of Riociguat 'essentially free from genotoxic impurities' rely on the characterization and control of specific process-related impurities and alkylating agents. While this particular patent does not name Riociguat Impurity I, it establishes the regulatory and manufacturing framework that necessitates the procurement and use of characterized impurity standards, such as Impurity I, to monitor and control synthetic routes and ensure final API purity. [1]

Process Control Context
Class-level inference
Patented synthesis routes require characterized impurity standards for genotoxic impurity monitoring.
May support impurity purge studies and cGMP process validation.
Framework derived from Riociguat synthesis patents.
Synthetic chemistry Genotoxicity Process control

Application Scenarios for Riociguat Impurity I


ANDA Method Development & Validation

Procure Riociguat Impurity I as a primary reference standard to develop and validate an HPLC or UPLC method for the quantitative determination of EP Impurity C in Riociguat drug substance and finished drug product. Its specific identity and characterization data (e.g., COA with HPLC purity ≥95%, structural confirmation by NMR/MS) are essential for demonstrating method specificity, linearity, accuracy, and precision as required by ICH Q2(R1) guidelines for ANDA submissions. [1]

QC Release and Stability Testing

Use a certified reference standard of Riociguat Impurity I as the external standard in QC laboratories to monitor and quantify the level of this specific impurity during commercial batch release and long-term stability studies of Riociguat tablets (Adempas). This ensures compliance with the acceptance criteria defined in the USP/EP monographs, which are directly tied to the safety and quality of the drug product. [2]

API Process Development and Control

Incorporate a well-characterized sample of Riociguat Impurity I as a marker compound during the development and optimization of the Riociguat API synthetic route. Tracking its formation and purge across different steps allows process chemists to identify critical process parameters, optimize reaction conditions to minimize its generation, and demonstrate robust control to meet regulatory specifications for impurity levels. [3]

Mass Spectrometry and Structural Elucidation

Utilize a pure, analytically characterized standard of Riociguat Impurity I to support research into the fragmentation pathways of Riociguat and its related substances using LC-MS/MS or LC-QTOF/MS. Its unique molecular ion (m/z) and fragmentation pattern serve as a definitive reference for identifying this impurity in stressed samples or during forced degradation studies, aiding in the establishment of a comprehensive impurity profile. [4]

Application
Selection Property
Validation Focus
ANDA Method Development
Certified impurity identity and purity data (COA)
ICH Q2(R1) specificity, linearity, accuracy
QC Release & Stability Testing
Pharmacopoeial reference standard designation (EP/USP)
Monograph acceptance criteria for impurity C
API Process Development
Authentic impurity marker for synthetic route monitoring
Impurity purge factor and control strategy
LC-MS/MS Structural Elucidation
Pure, characterized standard with definitive m/z
Fragmentation pathway and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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